molecular formula C10H5FN2O B12854115 4-Cyano-2-fluorobenzoylacetonitrile

4-Cyano-2-fluorobenzoylacetonitrile

Cat. No.: B12854115
M. Wt: 188.16 g/mol
InChI Key: PMMUWMQXQRMWAZ-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorobenzoylacetonitrile is an organic compound with the molecular formula C10H5FN2O It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a benzene ring, along with an acetonitrile group (-CH2CN)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-fluorobenzoylacetonitrile typically involves the reaction of 4-cyano-2-fluorobenzaldehyde with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-fluorobenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyano-2-fluorobenzoylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluorobenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluorine groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 4-Cyano-2-fluorobenzoic acid
  • 4-Fluorobenzoylacetonitrile
  • 4-Cyano-3-fluorobenzoic acid

Comparison: 4-Cyano-2-fluorobenzoylacetonitrile is unique due to the presence of both a cyano and a fluorine group on the benzene ring, along with an acetonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 4-Cyano-2-fluorobenzoic acid lacks the acetonitrile group, which affects its reactivity and applications .

Properties

Molecular Formula

C10H5FN2O

Molecular Weight

188.16 g/mol

IUPAC Name

4-(2-cyanoacetyl)-3-fluorobenzonitrile

InChI

InChI=1S/C10H5FN2O/c11-9-5-7(6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3H2

InChI Key

PMMUWMQXQRMWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)CC#N

Origin of Product

United States

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